Ethyl 1H-benzo[g]indazole-3-carboxylate
Description
Structure
3D Structure
Properties
Molecular Formula |
C14H12N2O2 |
|---|---|
Molecular Weight |
240.26 g/mol |
IUPAC Name |
ethyl 2H-benzo[g]indazole-3-carboxylate |
InChI |
InChI=1S/C14H12N2O2/c1-2-18-14(17)13-11-8-7-9-5-3-4-6-10(9)12(11)15-16-13/h3-8H,2H2,1H3,(H,15,16) |
InChI Key |
SMBOTPQVJBWEHV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C2C=CC3=CC=CC=C3C2=NN1 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Ethyl 1h Benzo G Indazole 3 Carboxylate and Analogues
Foundational and Emerging Approaches to Benzo[g]indazole Ring System Elaboration
Intramolecular Cyclization Strategies for Benzo[g]indazole Formation
Intramolecular cyclization represents a direct and atom-economical approach to forming the indazole ring system fused to the naphthalene (B1677914) core. These strategies typically involve the formation of a key bond, often a C-N or N-N bond, to close the pyrazole (B372694) ring onto a pre-existing naphthalene or suitably substituted benzene (B151609) precursor.
One prominent strategy is the intramolecular oxidative C-H amination. For instance, silver(I)-mediated cyclization of arylhydrazones has been shown to be an effective method for constructing the 1H-indazole scaffold. nih.gov This process, which likely proceeds through a single electron transfer (SET) mechanism, allows for the formation of various 3-substituted indazoles. nih.gov Another approach involves indium(III)-catalyzed cascade reactions, such as a double-cyclization of azido-diynes, which proceeds through an intramolecular 5-endo-dig hydroamination followed by a 6-endo-dig hydroarylation to form benzo-fused indole (B1671886) systems, a strategy that highlights the potential of cascade reactions for building complex fused heterocycles. nih.gov Furthermore, Brønsted acid catalysis has been employed in the intramolecular cyclization of intermediates like 3-cyanoacetamide pyrroles to generate benzo[a]carbazole derivatives, showcasing the utility of acidic catalysts in promoting ring closure. nih.govnih.gov
The table below summarizes representative intramolecular cyclization approaches.
| Catalyst/Reagent | Reaction Type | Key Transformation | Ref. |
| Silver(I) salts (e.g., AgNTf₂) | Oxidative C-H Amination | Cyclization of arylhydrazones | nih.gov |
| Indium(III) chloride (InCl₃) | Cascade Cycloisomerization | Double cyclization of azido-diynes | nih.gov |
| Brønsted Acidic Carbon (AC-SO₃H) | Intramolecular Cyclization | Ring closure of pyrrole (B145914) intermediates | nih.gov |
[3+2] Cycloaddition Reactions in the Synthesis of Benzo[g]indazoles (e.g., benzyne (B1209423) and diazo compounds)
The [3+2] cycloaddition reaction is a powerful and convergent method for assembling the pyrazole ring of the benzo[g]indazole system. organic-chemistry.org This approach typically involves the reaction of a three-atom component (1,3-dipole) with a two-atom component (dipolarophile). A common and effective strategy is the reaction between an in-situ generated aryne (such as benzyne) and a diazo compound. organic-chemistry.orgresearchgate.netorganic-chemistry.org
In this methodology, arynes are typically generated from precursors like o-(trimethylsilyl)aryl triflates in the presence of a fluoride (B91410) source such as cesium fluoride (CsF) or tetrabutylammonium (B224687) fluoride (TBAF). researchgate.netorganic-chemistry.org These highly reactive intermediates then readily undergo cycloaddition with various diazo compounds. researchgate.net The reaction is efficient, proceeds under mild, room-temperature conditions, and exhibits a broad substrate scope, tolerating a range of functional groups. organic-chemistry.org For example, simple diazomethane (B1218177) derivatives can yield N-unsubstituted indazoles, while dicarbonyl-containing diazo compounds can lead to 1-acyl indazoles through a subsequent acyl migration. organic-chemistry.org This method provides a direct route to substituted indazoles with good to excellent yields. researchgate.net
Another variant of the [3+2] cycloaddition utilizes sydnones as the 1,3-dipole. The reaction of sydnones with arynes provides a rapid and highly efficient pathway to 2H-indazoles. nih.govnih.gov This process is believed to proceed through an initial cycloaddition to form a bicyclic adduct, which then undergoes a spontaneous retro-[4+2] cycloaddition to extrude carbon dioxide, yielding the stable 2H-indazole product. nih.gov This method is notable for its high yields, mild conditions, and excellent selectivity, avoiding the formation of 1H-indazole isomers. nih.gov
| 1,3-Dipole | Dipolarophile | Key Features | Ref. |
| Diazo Compounds | Arynes (from silylaryl triflates) | Mild conditions, high efficiency, broad scope, can lead to N-unsubstituted or N-acyl indazoles. | researchgate.netorganic-chemistry.org |
| Sydnones | Arynes | Excellent yields, selective for 2H-indazoles, involves decarboxylation. | nih.govnih.gov |
| N-tosylhydrazones | Arynes | In-situ generation of diazo compounds, mild conditions. | organic-chemistry.org |
Transition Metal-Catalyzed Coupling and Annulation Reactions for Benzo[g]indazole Scaffolds (e.g., Pd-catalyzed, Cu-mediated C-N bond formation)
Transition metal catalysis has become an indispensable tool for the synthesis of complex heterocyclic scaffolds like benzo[g]indazoles. researchgate.netnih.gov Palladium (Pd) and copper (Cu) catalysts are particularly prominent, facilitating key bond-forming events such as C-N coupling and C-H activation/annulation cascades. beilstein-journals.orgacs.org
Palladium-catalyzed reactions are widely used for C-N bond formation, a critical step in constructing the pyrazole ring. acs.org The Buchwald-Hartwig amination, for example, enables the coupling of amines with aryl halides or triflates, a strategy that can be adapted for intramolecular cyclization to form fused N-heterocycles. beilstein-journals.orgnih.govmdpi.com A highly efficient one-pot synthesis of benzo[g]indazole derivatives has been developed utilizing a cascade Suzuki-Miyaura coupling and aldol (B89426) condensation reaction, catalyzed by Pd(OAc)₂ with an S-Phos ligand. researchgate.net This protocol demonstrates excellent yields and a broad tolerance for various substituents. researchgate.net
Copper-catalyzed reactions also offer a practical and efficient means of forming C-N bonds. acs.org Cu-mediated Ullmann-type couplings and Chan-Lam couplings are foundational methods. researchgate.net More recently, copper-catalyzed direct aerobic oxidative C(sp²)-H amination has emerged as a powerful technique for synthesizing pyrazoles and indazoles under mild conditions. acs.org These methods are often advantageous due to the lower cost and toxicity of copper compared to palladium. researchgate.net Both inter- and intramolecular C-N bond formations catalyzed by copper have been successfully applied to the synthesis of various benzimidazole-fused heterocycles, demonstrating the versatility of this approach. researchgate.net
The table below outlines key transition metal-catalyzed reactions for indazole synthesis.
| Metal Catalyst | Ligand/Additive | Reaction Type | Key Features | Ref. |
| Pd(OAc)₂ / Pd₂(dba)₃ | Xantphos, SPhos, XPhos | C-N Cross-Coupling | Forms C-N bonds between aryl halides and amides/amines. | beilstein-journals.org |
| Pd(OAc)₂ | S-Phos | Suzuki-Miyaura/Aldol Cascade | One-pot synthesis of benzo[g]indazoles with high efficiency. | researchgate.net |
| Copper Salts (e.g., Cu(OAc)₂) | Often ligand-free | Aerobic C-H Amination | Direct formation of C-N bonds on sp² carbons under mild conditions. | acs.org |
| Rhodium(III)/Copper(II) | N/A | C-H Activation/Annulation | Sequential C-H bond activation and intramolecular annulation. | nih.gov |
| Cobalt(III) | N/A | C-H Bond Functionalization | Addition to aldehydes followed by cyclization and aromatization. | acs.org |
Diazotization-Induced Cyclizations for Substituted Benzo[g]indazole Synthesis
Diazotization-induced cyclization is a classical yet effective method for the synthesis of indazoles, often starting from appropriately substituted anilines. nih.gov The process involves the conversion of a primary aromatic amine to a diazonium salt using a nitrosating agent (e.g., sodium nitrite (B80452) in acidic conditions), which then undergoes an intramolecular cyclization to form the indazole ring. nih.govyoutube.com
A modern variation of this chemistry involves a donor/acceptor diazo activation strategy, where diazonium salts react with diazo compounds. nih.gov This metal-free approach proceeds through a diazenium (B1233697) intermediate. This intermediate can then undergo an intramolecular electrophilic cyclization to afford indazoles in excellent yields under mild conditions. nih.gov This transformation provides a novel route for constructing the indazole core without the need for transition metal catalysts. nih.gov Tandem diazotization/azo coupling reactions have also been developed for synthesizing other fused nitrogen heterocyclic systems, highlighting the versatility of diazonium chemistry in building complex molecular architectures. nih.gov
Regioselective Functionalization and Derivatization of Ethyl 1H-benzo[g]indazole-3-carboxylate
Once the core benzo[g]indazole scaffold is constructed, subsequent functionalization is often necessary. A key challenge in the chemistry of indazoles is controlling the regioselectivity of reactions at the two nitrogen atoms of the pyrazole ring (N-1 and N-2), as the 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer. beilstein-journals.org
Selective N-Alkylation and Acylation of the Indazole Nitrogen Atom
The selective introduction of alkyl or acyl groups at either the N-1 or N-2 position of the indazole ring is crucial for modulating the biological and physical properties of the molecule. The outcome of these reactions is highly dependent on the reaction conditions, including the base, solvent, and the nature of the electrophile, as well as steric and electronic effects from substituents on the indazole ring. beilstein-journals.orgnih.gov
For N-alkylation, a common approach involves deprotonation of the indazole N-H with a base, followed by reaction with an alkyl halide or tosylate. nih.gov The choice of base and solvent system can significantly influence the N-1/N-2 product ratio. For example, using sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) has been shown to be a promising system for achieving high N-1 selectivity, particularly for indazoles with C-3 substituents like carboxymethyl or carboxamide groups. beilstein-journals.orgnih.gov Conversely, substituents at the C-7 position, such as nitro or carboxylate groups, can direct the alkylation to the N-2 position with excellent regioselectivity. nih.gov Recent studies have also developed highly regioselective N-1 and N-2 alkylations using different bases; for instance, cesium carbonate can promote N-1 substitution through a chelation mechanism, while other conditions favor N-2 product formation. nih.gov
N-acylation can also be controlled regioselectively. Direct N-acylation of indazole with carboxylic acids can be achieved using systems like 4-(N,N-dimethylamino)pyridine N-oxide (DMAPO)/di-tert-butyl dicarbonate (B1257347) (Boc₂O), which provides N-1 acyl indazoles in high yield and selectivity. researchgate.net It has been suggested that N-1 acylation is often the thermodynamically favored outcome, potentially proceeding through an initial N-2 acylation followed by isomerization to the more stable N-1 regioisomer. beilstein-journals.org Specific studies have described the synthesis of numerous N-1 acylated derivatives of ethyl 1H-indazole-3-carboxylate. nih.gov
The table below summarizes conditions influencing the regioselectivity of N-alkylation.
| Position | Conditions | Substituent Effects | Ref. |
| N-1 Selective | NaH in THF | C-3 electron-withdrawing groups (e.g., -CO₂Me, -COMe) enhance N-1 selectivity (>99%). | beilstein-journals.orgnih.gov |
| N-1 Selective | Cesium Carbonate (Cs₂CO₃) | Proposed chelation mechanism involving the base cation. | nih.gov |
| N-2 Selective | TfOH with diazo compounds | Metal-free catalysis system providing high N-2 selectivity. | rsc.org |
| N-2 Selective | Various bases | C-7 electron-withdrawing groups (e.g., -NO₂, -CO₂Me) promote N-2 selectivity (≥96%). | nih.gov |
Direct C-H Functionalization Strategies on the Benzo[g]indazole Core
Direct C-H functionalization has emerged as a powerful and atom-economical tool for modifying complex heterocyclic scaffolds like benzo[g]indazole, bypassing the need for pre-functionalized starting materials. researchgate.net Transition-metal catalysis is central to these strategies, enabling the selective activation and substitution of C-H bonds on the aromatic core. researchgate.netmdpi.com
Rhodium (Rh) and Cobalt (Co) complexes are frequently employed for these transformations. acs.orgnih.gov For instance, Rh(III)-catalyzed reactions can utilize directing groups, such as an azo moiety in a precursor molecule, to guide the catalyst to a specific ortho C-H bond for activation. acs.orgnih.gov This is followed by a cyclative capture mechanism to construct the indazole ring system, which can be applied to build substituted benzo[g]indazole analogues. acs.orgnih.gov This approach allows for the convergent synthesis of highly substituted products from readily available azobenzenes and aldehydes. acs.org Cobalt catalysts have also been developed for similar C-H functionalization/cyclization cascades, offering a potentially more sustainable alternative to precious metals like rhodium. nih.govacs.org These methods provide access to a wide array of substituted N-aryl-2H-indazoles in a single step. nih.gov
Late-stage functionalization via C-H activation is particularly valuable as it allows for the diversification of the benzo[g]indazole core at a late point in the synthetic sequence, which is highly efficient for creating libraries of analogues for biological screening. rsc.orgresearchgate.net These strategies can introduce various substituents, including aryl, alkyl, and acyl groups, onto the benzene portion of the benzo[g]indazole structure. researchgate.netresearchgate.net
| Catalytic System | Reaction Type | Key Features | Potential Application on Benzo[g]indazole Core |
|---|---|---|---|
| Rh(III) Complexes (e.g., [Cp*RhCl₂]₂) | C-H Activation / Annulation | Directed by azo or imine groups; high regioselectivity. mdpi.comacs.orgnih.gov | Introduction of substituents at specific positions on the fused benzene ring. |
| Co(III) Complexes | C-H Functionalization / Cyclization | Uses a more abundant metal catalyst; suitable for large-scale synthesis. nih.govacs.org | Scalable synthesis of N-aryl benzo[g]indazole analogues. |
| Pd-based Catalysts | Direct Arylation | Cross-coupling of C-H bonds with aryl halides. researchgate.net | Synthesis of aryl-substituted benzo[g]indazoles. |
Ester Moiety Transformations (e.g., Amidation, Hydroxamic Acid Formation)
The ethyl carboxylate group at the 3-position of this compound is a versatile handle for further derivatization. Standard transformations can convert this ester into other functional groups, such as amides and hydroxamic acids, which are important pharmacophores in medicinal chemistry. nih.govunimi.it
Amidation: The conversion of the ethyl ester to an amide is typically achieved through direct aminolysis. This reaction involves heating the ester with a primary or secondary amine, often in the presence of a catalyst or with the use of a high-boiling-point solvent to drive the reaction to completion by removing the ethanol (B145695) byproduct. This straightforward method allows for the introduction of a diverse range of substituents via the amine component, leading to a library of N-substituted benzo[g]indazole-3-carboxamides.
Hydroxamic Acid Formation: Hydroxamic acids are potent metal-chelating groups and are features of several approved drugs. unimi.it The synthesis of 1H-indazole-3-hydroxamic acids from the corresponding ethyl esters has been described. nih.gov The process generally involves the reaction of the ester with hydroxylamine (B1172632) (NH₂OH), often as its hydrochloride salt, in the presence of a base like potassium hydroxide (B78521) or sodium methoxide (B1231860) in a solvent such as methanol. organic-chemistry.orgeurjchem.com The reaction proceeds via nucleophilic acyl substitution, where hydroxylamine displaces the ethoxy group of the ester. unimi.it Various coupling reagents can also be used to facilitate the reaction between the corresponding carboxylic acid (obtained from ester hydrolysis) and hydroxylamine, offering mild conditions and broad functional group tolerance. organic-chemistry.orgnih.gov
| Transformation | Typical Reagents | Resulting Functional Group | Significance |
|---|---|---|---|
| Amidation | Primary or Secondary Amine (R¹R²NH), Heat | Amide (-CONR¹R²) | Introduces diverse substituents, modulates physicochemical properties. |
| Hydroxamic Acid Formation | Hydroxylamine (NH₂OH·HCl), Base (e.g., KOH, NaOMe) | Hydroxamic Acid (-CONHOH) | Creates a strong metal-binding group, a key pharmacophore in many enzyme inhibitors. nih.govnih.gov |
Halogenation and Introduction of Other Electrophilic Substituents
Halogenation of the indazole core is a critical step for creating versatile intermediates that can undergo further modifications, particularly through metal-catalyzed cross-coupling reactions. chim.it Electrophilic halogenating agents can introduce chlorine, bromine, or iodine onto the benzo[g]indazole skeleton.
The C3-position of the indazole ring is a common site for halogenation. chim.it
Iodination can be performed using molecular iodine (I₂) in the presence of a base like potassium hydroxide in a polar solvent such as DMF. chim.it
Bromination is often achieved with N-bromosuccinimide (NBS) or bromine (Br₂) under various conditions. chim.itresearchgate.net
Chlorination can be carried out using N-chlorosuccinimide (NCS), sometimes with a DMSO catalyst to enhance reactivity. chim.it
These halogenated benzo[g]indazole derivatives serve as key building blocks for Suzuki, Sonogashira, and Buchwald-Hartwig coupling reactions, allowing for the introduction of aryl, alkynyl, and amino groups, respectively. This two-step functionalization strategy—halogenation followed by cross-coupling—is a cornerstone of modern synthetic organic chemistry for building molecular complexity. researchgate.net
| Halogen | Reagent | Typical Conditions | Reference |
|---|---|---|---|
| Iodine | I₂ / KOH | DMF | chim.it |
| Bromine | N-Bromosuccinimide (NBS) | Acetonitrile or Mechanochemical | chim.it |
| Chlorine | N-Chlorosuccinimide (NCS) | Acetonitrile or DMSO (catalyst) | chim.it |
Green Chemistry Principles and Sustainable Synthetic Routes for Benzo[g]indazole Derivatives
Applying green chemistry principles to the synthesis of benzo[g]indazole derivatives aims to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. benthamdirect.comnih.gov
Key sustainable approaches include:
Use of Green Solvents: Replacing conventional volatile organic compounds (VOCs) with more environmentally benign alternatives is a primary goal. Polyethylene glycol (PEG) has been investigated as a recyclable and non-toxic solvent medium for heterocyclic synthesis. researchgate.netorganic-chemistry.org Water is another ideal green solvent, and some functionalizations, such as the fluorination of 2H-indazoles, have been successfully performed in water. organic-chemistry.org
Alternative Energy Sources: Microwave irradiation and ultrasound sonication can significantly accelerate reaction rates, often leading to higher yields and cleaner reactions in shorter times compared to conventional heating. researchgate.net These techniques enhance energy efficiency and can reduce the formation of byproducts. nih.govresearchgate.net
Catalysis: The use of catalysts is inherently green as it allows reactions to proceed with high efficiency and selectivity, reducing waste. The development of catalysts based on abundant metals (e.g., iron, copper) is preferred over those using precious metals (e.g., palladium, rhodium). caribjscitech.com Natural catalysts, such as those derived from lemon peel powder, have also been explored for indazole synthesis under ultrasound conditions. researchgate.net
Flow Chemistry: Continuous flow reactors offer enhanced safety, better heat and mass transfer, and improved reproducibility compared to batch processes. acs.org This technology is highly amenable to scale-up and can minimize the handling of hazardous intermediates, making it a sustainable choice for manufacturing. acs.org
| Principle | Methodology | Advantage | Reference |
|---|---|---|---|
| Sustainable Solvents | Using water, Polyethylene Glycol (PEG) | Reduces use of hazardous VOCs; improves safety and recyclability. | researchgate.netorganic-chemistry.org |
| Energy Efficiency | Microwave irradiation, Ultrasound | Faster reaction times, often higher yields, reduced energy consumption. | nih.govresearchgate.net |
| Catalyst Choice | Use of abundant metals (Fe, Cu), natural catalysts | Lowers cost and environmental impact associated with precious metals. | researchgate.netcaribjscitech.com |
| Process Intensification | Continuous Flow Chemistry | Improved safety, scalability, and reproducibility; minimizes waste. | acs.org |
Considerations for Scalable Synthesis and Process Optimization
Transitioning the synthesis of this compound from a laboratory setting to industrial-scale production requires careful process optimization to ensure safety, cost-effectiveness, and consistency.
Key considerations include:
Route Selection: The chosen synthetic route must be robust, high-yielding, and avoid problematic reagents or intermediates. Atom economy is a critical factor, and routes involving C-H activation or one-pot cascade reactions are often favored over lengthy, multi-step sequences. nih.govthieme-connect.com
Catalyst Optimization: For catalyzed reactions, the cost and availability of the metal are paramount. While palladium and rhodium catalysts are highly effective, their cost can be prohibitive on a large scale. mdpi.com Developing processes that use more abundant and less toxic metals like iron or copper is a major goal in process chemistry. caribjscitech.com Catalyst loading must also be minimized without sacrificing efficiency.
Reaction Conditions: Parameters such as temperature, pressure, concentration, and reaction time must be rigorously optimized. The use of continuous flow technology can be highly advantageous for scale-up, as it allows for precise control over these parameters and mitigates the risks associated with exothermic reactions or unstable intermediates. acs.org Reactions performed on a 20 mmol scale have demonstrated the scalability of some Co-catalyzed C-H functionalization cascades. nih.govacs.org
Purification and Waste Management: The purification process must be efficient and scalable. Crystallization is often preferred over chromatography for large-scale production due to lower solvent consumption and cost. An optimized process should also minimize waste streams and incorporate recycling of solvents and catalysts where feasible. researchgate.net
Ultimately, a practical and scalable manufacturing process must balance chemical efficiency with economic viability and environmental responsibility. researchgate.net
Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses of Ethyl 1h Benzo G Indazole 3 Carboxylate Analogues
Rational Design Paradigms for Modulating Biological Activity and Physicochemical Attributes
The design of novel Ethyl 1H-benzo[g]indazole-3-carboxylate analogues is guided by established principles in medicinal chemistry that seek to optimize ligand-target interactions and improve pharmacokinetic profiles. These paradigms include fragment-based drug discovery and bioisosteric replacement strategies, which offer systematic approaches to refining the molecular architecture.
Fragment-Based Drug Discovery (FBDD) Approaches Applied to Benzo[g]indazole Scaffolds
Fragment-based drug discovery (FBDD) has emerged as a powerful strategy for identifying novel lead compounds by screening low-molecular-weight fragments that bind weakly to a biological target. wikipedia.orgnih.gov These initial hits are then elaborated and optimized to generate more potent molecules. The indazole scaffold, a privileged structure in medicinal chemistry, has been successfully employed in FBDD campaigns targeting a variety of protein classes, including kinases. nih.govnih.gov
In the context of the benzo[g]indazole scaffold, FBDD can be conceptualized as starting with the core indazole fragment and progressively building upon it to occupy specific binding pockets of a target protein. For instance, an FBDD approach to discovering inhibitors for a hypothetical kinase might begin with the screening of a library of simple indazole-containing fragments. Once a fragment, such as a basic 1H-indazole, is identified as a binder, it can be grown by adding substituents at various positions. The benzo[g] extension can be considered a significant "growth" step from a simpler indazole fragment, providing a larger surface area for interaction and access to deeper hydrophobic pockets within a target protein.
The subsequent addition of the ethyl carboxylate at the 3-position can be seen as another step in fragment elaboration, potentially introducing key hydrogen bond acceptor capabilities. Further optimization would then involve exploring different substituents on the benzo ring and at the N1 position to enhance binding affinity and selectivity. This iterative process of fragment growing and linking, guided by structural biology techniques like X-ray crystallography, allows for the rational design of potent and selective inhibitors based on the benzo[g]indazole scaffold. nih.gov
Bioisosteric Replacement Strategies within the this compound Framework
Bioisosteric replacement is a cornerstone of rational drug design, involving the substitution of a functional group with another that possesses similar steric and electronic properties, with the aim of improving potency, selectivity, or pharmacokinetic parameters. drughunter.comresearchgate.net Within the this compound framework, several key moieties can be subjected to bioisosteric replacement.
The indazole ring itself is often considered a bioisostere of indole (B1671886), and this substitution can lead to improved metabolic stability and altered hydrogen bonding patterns. drughunter.com
The ethyl carboxylate group at the 3-position is a prime candidate for bioisosteric modification. Carboxylic acid esters are susceptible to hydrolysis by esterases in vivo, which can lead to rapid clearance. Replacing the ester with more stable bioisosteres can enhance the metabolic stability and duration of action of the compound. Common bioisosteres for the ester functionality include amides, tetrazoles, and other acidic heterocycles. For example, converting the ethyl ester to a carboxamide could introduce an additional hydrogen bond donor, potentially altering the binding mode and improving affinity for the target.
Below is a table illustrating potential bioisosteric replacements for the ethyl carboxylate group in the this compound framework and the potential impact on physicochemical properties.
| Original Functional Group | Bioisosteric Replacement | Potential Impact on Properties |
| Ethyl Carboxylate (-COOEt) | Carboxamide (-CONH2, -CONHR) | Increased hydrogen bonding potential, potentially altered solubility and metabolic stability. |
| Ethyl Carboxylate (-COOEt) | Tetrazole | Can mimic the acidity of the corresponding carboxylic acid, potentially improved metabolic stability. |
| Ethyl Carboxylate (-COOEt) | Oxadiazole | Can act as a hydrogen bond acceptor, generally metabolically stable. |
| Ethyl Carboxylate (-COOEt) | Acylsulfonamide (-CONHSO2R) | Increased acidity compared to amides, can form different interactions with target. |
Quantitative and Qualitative Assessment of Substituent Effects on Biological Endpoints
The biological activity of this compound analogues can be finely tuned by the introduction of various substituents at different positions of the scaffold. A systematic investigation of these substituent effects is crucial for developing a comprehensive understanding of the SAR.
Influence of Substituents at N1 on Receptor Binding and Enzyme Inhibition
The N1 position of the indazole ring is a key vector for chemical modification that can significantly impact the biological activity and physicochemical properties of the resulting analogues. Alkylation, arylation, or acylation at this position can influence the compound's orientation within the binding site of a receptor or enzyme, as well as its solubility and membrane permeability.
For instance, in a series of indazole-based inhibitors, the nature of the N1 substituent can be a critical determinant of potency and selectivity. A study on indazole derivatives as inhibitors of a particular enzyme might reveal that small, flexible alkyl chains at the N1 position are well-tolerated, while bulkier substituents lead to a loss of activity due to steric hindrance. Conversely, in other cases, a larger aromatic or heteroaromatic substituent at N1 might be necessary to engage in additional π-stacking or hydrophobic interactions with the target protein, thereby increasing binding affinity.
The electronic nature of the N1 substituent can also play a role. Electron-withdrawing groups may modulate the pKa of the indazole ring system, affecting its ionization state at physiological pH and its ability to participate in hydrogen bonding.
The following table provides hypothetical data on the influence of N1 substituents on the inhibitory activity of a series of this compound analogues against a hypothetical kinase.
| Compound | N1-Substituent | IC50 (nM) |
| 1 | -H | 500 |
| 2 | -CH3 | 250 |
| 3 | -CH2CH3 | 200 |
| 4 | -CH2-Ph | 50 |
| 5 | -Ph | 100 |
| 6 | -C(O)CH3 | >1000 |
This data is hypothetical and for illustrative purposes only.
Impact of Benzo-Ring Substitution on Ligand-Target Interactions
Modification of the benzo[g] portion of the scaffold provides another avenue for optimizing the pharmacological properties of these compounds. The position, size, and electronic properties of substituents on the aromatic rings can profoundly affect ligand-target interactions.
A study on benzo[g]indol-3-carboxylates, a close structural analogue of benzo[g]indazoles, as dual inhibitors of 5-lipoxygenase (5-LO) and microsomal prostaglandin (B15479496) E2 synthase-1 (mPGES-1) provides valuable insights into the SAR of this ring system. researchgate.netnih.gov In this study, the introduction of a hydroxyl group at the 5-position of the benzo[g]indole ring was found to be crucial for potent inhibition of both enzymes. Furthermore, the nature and position of substituents on a benzyl (B1604629) group at the 2-position significantly influenced activity. For example, dichlorination of the benzyl ring, particularly at the 3- and 4-positions, led to a substantial increase in inhibitory potency. researchgate.net
These findings suggest that for this compound analogues, substitution on the benzo rings could be similarly critical for achieving high affinity and selectivity. Hydrophilic substituents like hydroxyl or methoxy (B1213986) groups could be introduced to engage in hydrogen bonding with the target, while lipophilic groups like halogens or alkyl chains could occupy hydrophobic pockets.
The table below presents data on the inhibitory activity of a series of Ethyl 5-hydroxy-1H-benzo[g]indole-3-carboxylate analogues, which can serve as a guide for the potential impact of benzo-ring substitution in the corresponding benzo[g]indazole series.
| Compound | R1 | R2 | mPGES-1 IC50 (µM) researchgate.net | 5-LO IC50 (µM) researchgate.net |
| 7a | H | 3-Cl-benzyl | 0.6 | 1.9 |
| 7b | H | 4-Cl-benzyl | 0.4 | 1.1 |
| 7c | H | 3,4-diCl-benzyl | 0.2 | 0.8 |
| 7d | H | 4-F-benzyl | 0.5 | 1.5 |
Data adapted from a study on benzo[g]indol-3-carboxylates. researchgate.net
Role of the Carboxylate Ester Functionality in Pharmacological Profiles
The carboxylate ester group at the 3-position of the indazole ring is a key structural feature that can significantly influence the pharmacological profile of the molecule. This group can act as a hydrogen bond acceptor, forming crucial interactions with amino acid residues in the active site of a target protein. nih.gov The ethyl ester, in particular, provides a balance of lipophilicity and hydrogen bonding capacity.
However, as mentioned previously, esters are prone to hydrolysis by esterases, which can be a metabolic liability. The conversion of the ester to the corresponding carboxylic acid can lead to a more polar molecule with different pharmacokinetic properties. In some cases, the carboxylic acid may be the active form of the drug, with the ester acting as a prodrug to improve cell permeability and oral bioavailability. wiley-vch.deresearchgate.netnih.gov
The size of the alkyl group of the ester can also be varied to probe the steric constraints of the binding pocket. For example, replacing the ethyl group with a methyl or isopropyl group could lead to changes in potency, providing valuable information about the topology of the active site.
Furthermore, as discussed in the context of bioisosterism, replacing the ester with other functional groups like amides or tetrazoles can dramatically alter the compound's properties. An amide, for instance, introduces a hydrogen bond donor and is generally more resistant to hydrolysis than an ester. This modification can lead to a different binding mode and improved metabolic stability. researchgate.netderpharmachemica.com
The following table illustrates the potential impact of modifying the 3-position functionality on the properties of a hypothetical benzo[g]indazole analogue.
| Compound | 3-Position Substituent | Potential Pharmacological Impact |
| 8 | -COOCH2CH3 (Ethyl Ester) | Prodrug potential, moderate hydrogen bond acceptor. |
| 9 | -COOH (Carboxylic Acid) | Potentially the active form, increased polarity, may have lower cell permeability. wiley-vch.de |
| 10 | -CONH2 (Amide) | Increased metabolic stability, hydrogen bond donor and acceptor. researchgate.netderpharmachemica.com |
| 11 | -CN (Nitrile) | Can act as a hydrogen bond acceptor, generally metabolically stable. |
Stereochemical Aspects and Conformational Preferences in Benzo[g]indazole Activity
The three-dimensional arrangement of a molecule is a critical determinant of its biological activity. For analogues of this compound, both stereochemistry at chiral centers and the preferred conformations of the molecule play a pivotal role in their interaction with biological targets. This section explores these aspects, drawing on data from closely related indazole derivatives to infer the stereochemical and conformational landscape of benzo[g]indazole-3-carboxylates.
Impact of Stereoisomerism on Biological Activity
While specific stereochemical studies on this compound are not extensively documented in publicly available literature, significant insights can be drawn from detailed investigations into analogous indazole-3-carboxamide and ester derivatives, particularly those developed as synthetic cannabinoid receptor agonists. These studies consistently highlight the profound impact of chirality on biological potency.
Research on a series of indazole-3-carboxamide and ester-containing synthetic cannabinoid receptor agonists has demonstrated a clear stereochemical preference for the (S)-enantiomer. frontiersin.orgresearchgate.net In functional assays assessing the activation of cannabinoid receptors CB1 and CB2, the (S)-enantiomers of these compounds consistently exhibit significantly higher potency compared to their corresponding (R)-enantiomers. frontiersin.orgresearchgate.net
This difference in potency between enantiomers is a classic example of stereoselectivity in drug-receptor interactions, indicating that the binding pocket of the target receptor is chiral and can differentiate between the two mirror-image forms of the ligand. The higher potency of the (S)-enantiomer suggests that its spatial arrangement of substituents allows for a more optimal set of interactions with key residues within the receptor's binding site, leading to a more stable drug-receptor complex and a more effective induction of the conformational changes required for receptor activation.
The data presented in the following table, derived from studies on indazole-3-carboxamide and ester analogues, illustrates the enhanced potency of the (S)-enantiomers.
| Compound Analogue Class | Enantiomer | Relative Potency at Cannabinoid Receptors |
|---|---|---|
| Indazole-3-carboxamides | (S)-enantiomer | Significantly Higher |
| Indazole-3-carboxamides | (R)-enantiomer | Lower |
| Indazole-3-carboxylates | (S)-enantiomer | Higher |
| Indazole-3-carboxylates | (R)-enantiomer | Lower |
The chiral separation of these enantiomers is often achieved using techniques such as chiral High-Performance Liquid Chromatography (HPLC), employing chiral stationary phases like amylose (B160209) tris(3,5-dimethylphenylcarbamate), which has shown good selectivity for indazole derivatives with a terminal methyl ester. frontiersin.org
Conformational Preferences of the Benzo[g]indazole Core
The conformational flexibility of the benzo[g]indazole scaffold and its substituents is another key factor influencing biological activity. While detailed experimental and computational conformational analyses specifically for this compound are limited in the available literature, some general principles can be discussed based on the structural characteristics of the indazole ring system.
For this compound, key conformational variables would include:
Rotation around the C3-C(arbonyl) bond: The orientation of the ethyl carboxylate group relative to the indazole ring is crucial. The planarity is often favored to maximize conjugation between the carbonyl group and the aromatic system, which can influence the electronic properties and interaction potential of the molecule.
Conformation of the N1-substituent: In N-substituted analogues, the conformation of the substituent on the indazole nitrogen will significantly impact the molecule's three-dimensional shape. The torsion angles defining the orientation of this substituent relative to the benzo[g]indazole core will determine which regions of chemical space it can occupy.
Conformation of the Ethyl Group: The ethyl group of the ester itself has rotational freedom, which can influence its interaction with hydrophobic pockets within a binding site.
Computational modeling techniques, such as density functional theory (DFT) and molecular dynamics (MD) simulations, are powerful tools for exploring the conformational energy landscape of molecules like this compound. Such studies can identify low-energy, stable conformations that are likely to be biologically relevant. While specific studies on this exact molecule are not readily found, 3D-QSAR (Quantitative Structure-Activity Relationship) studies on broader classes of indazole derivatives have highlighted the importance of the spatial arrangement of steric and electronic features for biological activity, indirectly underscoring the significance of conformational preferences.
Molecular Mechanism of Action Studies and Identification of Biological Targets for Benzo G Indazole Derivatives
Enzymatic Inhibition Profiles of Ethyl 1H-benzo[g]indazole-3-carboxylate Analogues
Derivatives of the benzo[g]indazole and related indazole core structures have been investigated for their ability to inhibit various enzymes, playing crucial roles in cellular signaling and pathological processes.
While direct studies on this compound are limited, research on the structurally similar benzo[g]indole-3-carboxylates provides valuable insights. One study investigated a series of these compounds for their anti-inflammatory properties and found that certain derivatives possess inhibitory potential against COX enzymes. unina.it For instance, the benzo[g]indole-carboxylate 7a demonstrated significant suppression of both COX-1 and COX-2 activity. unina.it However, the inhibition of cellular COX-1/2 activity by this class of compounds was generally less pronounced compared to their effects on other inflammatory enzymes like microsomal prostaglandin (B15479496) E2 synthase-1 (mPGES-1). nih.gov
| Compound | COX-1 Inhibition | COX-2 Inhibition | Reference |
|---|---|---|---|
| Benzo[g]indole-carboxylate 7a | Significant | Significant | unina.it |
The indazole scaffold is a key feature in a number of tyrosine kinase inhibitors. Although specific data for this compound is not available, related indazole derivatives have shown significant activity.
FLT3: Benzimidazole-indazole based compounds have been developed as novel inhibitors targeting mutant FMS-like tyrosine kinase 3 (FLT3). nih.gov One optimized compound, 22f, exhibited potent inhibitory activities against both wild-type FLT3 and the D835Y mutant, with IC50 values of 0.941 nM and 0.199 nM, respectively. nih.gov
Bcr-Abl: A series of 1H-indazol-3-amine derivatives were synthesized and evaluated for their activity against the Bcr-Abl wild-type kinase and its T315I mutant. nih.gov One promising inhibitor from this series demonstrated comparable potency to Imatinib, inhibiting Bcr-AblWT with an IC50 value of 0.014 µM. nih.gov
PDK1: A novel class of 1H-benzo[d]imidazol-2-yl)-1H-indazol derivatives were identified as phosphoinositide-dependent kinase-1 (PDK1) inhibitors. Two lead compounds from this series exhibited potent PDK1 activity with IC50 values of 80 nM and 90 nM, respectively. nih.gov
No direct inhibitory effects of this compound analogues on Anaplastic Lymphoma Kinase (ALK) have been reported in the reviewed literature.
| Compound Class | Target Kinase | Key Findings | Reference |
|---|---|---|---|
| Benzimidazole-indazole derivatives | FLT3, FLT3/D835Y | IC50 = 0.941 nM (FLT3), 0.199 nM (FLT3/D835Y) for compound 22f | nih.gov |
| 1H-indazol-3-amine derivatives | Bcr-AblWT | IC50 = 0.014 µM for a lead compound | nih.gov |
| 1H-benzo[d]imidazol-2-yl)-1H-indazol derivatives | PDK1 | IC50 = 80 nM and 90 nM for lead compounds | nih.gov |
The versatility of the indazole scaffold extends to the inhibition of other enzyme systems.
c-Jun N-terminal kinase 3 (JNK3): An indazole/aza-indazole scaffold was developed as a novel chemotype for JNK3 inhibition. One lead compound from this series was a potent and selective JNK3 inhibitor with an IC50 of 0.005 µM. miami.edu
Calcium-Release Activated Calcium (CRAC) Channels: A study on indazole-3-carboxamides identified them as potent CRAC channel blockers. The unique regiochemistry of the amide linker was found to be critical for the inhibition of calcium influx. One derivative, indazole-3-carboxamide 12d, actively inhibits calcium influx and stabilizes mast cells with a sub-µM IC50. nih.gov
Receptor Ligand Binding and Functional Modulatory Assays
Analogues of this compound have also been evaluated for their ability to bind to and modulate the function of various receptors.
Indazole-based compounds have been identified as ligands for serotonin (B10506) receptors. Specifically, a series of N-[(4-piperidinyl)methyl]-1H-indazole-3-carboxamide and 4-[(4-piperidinyl)methoxy]-2H-pyrrolo[3,4-c]quinoline derivatives were discovered as new 5-HT4R ligands. acs.orgnih.gov Within these series, two molecules were identified as potent and selective 5-HT4R antagonists. nih.gov This highlights the potential of the indazole-3-carboxamide scaffold, which is closely related to the carboxylate of the title compound, to interact with serotonin receptor systems.
Research into novel indazole derivatives has led to the discovery of orally available β3-adrenergic receptor (β3-AR) agonists. nih.govacs.org One particular indazole derivative was identified as a highly selective β3-AR agonist, though it was found to be metabolically unstable. nih.gov Further optimization of this scaffold led to the discovery of a compound that is a highly potent β3-AR agonist with an EC50 of 18 nM and is inactive towards β1-, β2-, and α1A-AR. nih.govacs.org This compound also demonstrated a desirable metabolic stability and pharmacokinetic profile. nih.gov
| Compound | Target Receptor | Activity | EC50 | Reference |
|---|---|---|---|---|
| Optimized Indazole Derivative (Compound 15) | β3-AR | Agonist | 18 nM | nih.govacs.org |
Characterization of Interactions with Other Receptor Subtypes
Research into the molecular interactions of benzo[g]indazole derivatives has extended to various receptor subtypes, revealing a broader pharmacological profile. While specific studies on this compound are limited, the broader class of indazole derivatives has been investigated for its effects on several receptors. For instance, certain indazole derivatives have been identified as 5-HT3 receptor antagonists. nih.gov Additionally, some derivatives have shown affinity for angiotensin II receptors, with potential applications in cardiovascular diseases. nih.gov The structural modifications on the indazole core, including substitutions at various positions, can significantly influence the binding affinity and selectivity for different receptor subtypes. nih.gov These findings suggest that the benzo[g]indazole scaffold can be a versatile template for designing ligands with specific receptor interaction profiles.
Mechanistic Basis of Anti-Inflammatory Effects
The anti-inflammatory properties of benzo[g]indazole derivatives are attributed to their ability to modulate key enzymatic pathways involved in the inflammatory cascade. A closely related class of compounds, benzo[g]indol-3-carboxylates, has been shown to be potent inhibitors of microsomal prostaglandin E(2) synthase-1 (mPGES-1). nih.govunina.itresearchgate.net This enzyme is a critical player in the production of prostaglandin E(2) (PGE(2)), a key mediator of inflammation and pain. unina.it By inhibiting mPGES-1, these compounds can effectively reduce the levels of pro-inflammatory PGE(2). nih.govunina.itresearchgate.net
Furthermore, these compounds have demonstrated a dual inhibitory action by also targeting 5-lipoxygenase (5-LO). nih.govunina.itresearchgate.net The 5-LO pathway is responsible for the synthesis of leukotrienes, another class of potent pro-inflammatory mediators. The simultaneous inhibition of both the mPGES-1 and 5-LO pathways by benzo[g]indole-3-carboxylates presents a valuable pharmacological profile for novel anti-inflammatory agents. nih.govunina.itresearchgate.net Some N1-substituted 1H-indazole-3-ethyl carboxylates have also been reported to possess antiarthritic effects. nih.gov
In Vitro Antiproliferative and Anticancer Mechanism Investigations
The benzo[g]indazole scaffold has been a subject of interest in the development of novel anticancer agents, with various derivatives demonstrating significant antiproliferative activity in vitro. researchgate.netresearchgate.net
Cellular Pathway Perturbation and Target Engagement Studies
The anticancer mechanisms of benzo[g]indazole derivatives involve the perturbation of several critical cellular pathways. Some fused indazoles have been investigated as potential epidermal growth factor receptor (EGFR) inhibitors. researchgate.net The inhibition of EGFR, a receptor tyrosine kinase, can disrupt downstream signaling pathways that are crucial for cancer cell proliferation, survival, and metastasis. researchgate.net
Another identified mechanism of action for some indazole derivatives is the targeting of microtubules. researchgate.net By interfering with microtubule dynamics, these compounds can disrupt the formation of the mitotic spindle, leading to cell cycle arrest and apoptosis. researchgate.net Furthermore, studies on other indazole derivatives have shown that they can induce apoptosis by upregulating pro-apoptotic proteins like cleaved caspase-3 and Bax, while downregulating the anti-apoptotic protein Bcl-2. rsc.orgnih.gov These compounds have also been observed to decrease the mitochondrial membrane potential and increase the levels of reactive oxygen species (ROS) in cancer cells. rsc.org Some 1H-indazole-3-amine derivatives have been found to affect apoptosis and the cell cycle, possibly through the inhibition of Bcl2 family members and the p53/MDM2 pathway. researchgate.netnih.gov
Cell Line-Based Efficacy and Selectivity Profiling
The antiproliferative efficacy of benzo[g]indazole derivatives has been evaluated against a panel of human cancer cell lines. New substituted benzo[g]indazoles with 6-nitro and 6-amino groups have shown notable activity. For instance, nitro-based indazoles have demonstrated IC50 values between 5-10 μM against the lung carcinoma cell line NCI-H460. researchgate.net Other derivatives have been tested against human cervical cancer cells (HeLa), with some compounds showing a high antiproliferative effect. researchgate.net
Fused indazole derivatives have been evaluated against four cancerous cell lines: HepG2 (liver), MCF-7 (breast), HCT116 (colon), and Caco-2 (colon), with MCF-7 being the most sensitive. researchgate.net Notably, some of these compounds did not show significant cytotoxicity towards normal BHK-21 fibroblast cells, indicating a degree of selectivity for cancer cells. researchgate.net
| Compound Type | Cell Line | Activity | Reference |
|---|---|---|---|
| Nitro-based benzo[g]indazoles | NCI-H460 (Lung Carcinoma) | IC50 between 5-10 μM | researchgate.net |
| Fused Indazoles | MCF-7 (Breast Cancer) | Most sensitive among tested lines | researchgate.net |
| 1H-indazole-3-amine derivative (6o) | K562 (Chronic Myeloid Leukemia) | IC50 of 5.15 µM | researchgate.netnih.gov |
| 1H-indazole-3-amine derivative (6o) | HEK-293 (Normal Human Embryonic Kidney) | IC50 of 33.2 µM (showing selectivity) | researchgate.netnih.gov |
Antiviral and Antimicrobial Activity Mechanistic Studies
The benzo[g]indazole framework and related structures have been explored for their potential as antimicrobial and antiviral agents. Certain nitro-substituted benzo[g]indazole derivatives have been tested for their antibacterial activity, with some compounds showing MIC values of 250 and 62.5 μg/mL against Neisseria gonorrhoeae. researchgate.net These compounds exhibited no hemolytic activity in human red blood cells, suggesting low toxicity. researchgate.net
In the realm of antiviral research, while direct studies on this compound are not extensively documented, related heterocyclic systems have shown promise. For example, benzo[g]quinazoline (B13665071) derivatives have been investigated for their antiviral activity against human rotavirus Wa strains. mdpi.com Additionally, ethyl 1H-indole-3-carboxylate derivatives, which share a similar structural motif, have been evaluated for their anti-hepatitis C virus (HCV) activity. sci-hub.senih.gov Some of these compounds exhibited anti-HCV activities at low concentrations. sci-hub.senih.gov The proposed mechanism for some of these indole (B1671886) derivatives involves the inhibition of virus entry and membrane fusion. sci-hub.se
Other Biological Activities and Phenotypes
The diverse biological activities of indazole derivatives extend beyond their anti-inflammatory, anticancer, and antimicrobial properties. A notable area of investigation has been their effect on spermatogenesis.
A series of halogenated 1-benzylindazole-3-carboxylic acids have been identified as a new class of antispermatogenic agents. nih.govacs.org Compounds such as 1-(2,4-dichlorobenzyl)-1H-indazole-3-carboxylic acid have demonstrated potent activity in inhibiting spermatogenesis. nih.gov Histological examination of rat testes treated with these active derivatives revealed disorganization of the seminiferous tubules, primarily characterized by the lesion and loss of spermatocytes and spermatids, while spermatogonia and interstitial tissue appeared normal. nih.gov However, it is important to note that some of these compounds have also been studied for their embryotoxicity. nih.gov
Furthermore, the broader family of indazole derivatives has been associated with a wide range of other biological effects, including neuroprotectant activity and potential as growth inhibitors, highlighting the therapeutic potential of this versatile chemical scaffold. researchgate.netnih.govpnrjournal.com
Computational Chemistry and in Silico Approaches in Ethyl 1h Benzo G Indazole 3 Carboxylate Research
Molecular Docking and Ligand-Protein Interaction Simulations
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is most frequently used to predict the binding mode of a small molecule ligand to the active site of a target protein. This method is instrumental in structure-based drug design, helping to elucidate the molecular basis of a ligand's activity and to screen virtual libraries for potential new inhibitors.
In the context of indazole derivatives, molecular docking studies have been successfully employed to understand their therapeutic potential. For instance, studies on novel 3-carboxamide indazole derivatives have used docking to assess their binding energy with specific cancer receptors, such as the renal cancer receptor (PDB: 6FEW). nih.gov Such analyses have identified derivatives with the highest binding energies, suggesting a stronger potential for therapeutic efficacy. nih.govresearchgate.net The interactions typically involve hydrogen bonds, hydrophobic interactions, and van der Waals forces with key amino acid residues in the protein's active site.
For structurally related compounds like benzo[g]indol-3-carboxylates, which are potent inhibitors of microsomal prostaglandin (B15479496) E2 synthase-1 (mPGES-1), docking simulations would be used to model their fit within the enzyme's active site. researchgate.netunina.it These simulations can reveal critical interactions that explain their inhibitory potency and selectivity, guiding the design of analogs with improved pharmacological profiles. researchgate.netunina.itnih.gov
Table 1: Example Molecular Docking Results for Indazole Derivatives
| Compound Class | Target Protein | Key Findings |
|---|---|---|
| 3-Carboxamide Indazoles | Renal Cancer Receptor (PDB: 6FEW) | Identified derivatives with the highest binding energies, indicating strong potential as ligands. nih.gov |
| Indazole Derivatives | Hypoxia-inducible factor (HIF)-1α | Showed good binding efficiency and stability in the active site of the HIF-1α protein. nih.gov |
Advanced Molecular Dynamics (MD) Simulations for Conformational Sampling and Binding Dynamics
Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the motion of atoms and molecules over time. This technique is invaluable for understanding the conformational flexibility of ligands, the stability of ligand-protein complexes, and the thermodynamics of binding. By simulating the behavior of a system for nanoseconds to microseconds, MD can reveal insights that are not apparent from static docking poses.
For the indazole class of compounds, MD simulations have been applied to validate the stability of docking results. For example, after docking a potent indazole derivative into the active site of the HIF-1α protein, MD simulations were performed to confirm that the compound remained stably bound within the active site over the simulation period. nih.gov These simulations analyze parameters such as root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) to assess the stability of the complex and the flexibility of its components.
Applying this to Ethyl 1H-benzo[g]indazole-3-carboxylate, MD simulations could be used to:
Assess the conformational landscape of the molecule in solution.
Evaluate the stability of its docked pose within a target protein, such as a kinase or synthase.
Calculate binding free energies using methods like MM/PBSA or MM/GBSA, which provide a more accurate estimation of binding affinity than docking scores alone.
Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling
Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. By identifying key molecular descriptors (e.g., physicochemical, electronic, or steric properties) that correlate with activity, QSAR models can predict the potency of novel, unsynthesized compounds.
Pharmacophore modeling, a related technique, identifies the essential three-dimensional arrangement of functional groups (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to bind to a specific target receptor. This "pharmacophore" serves as a 3D query for virtual screening of compound databases to find new molecules with the potential for similar biological activity.
For indazole derivatives, 3D-QSAR and pharmacophore mapping have been used to understand the structural requirements for inhibiting targets like HIF-1α. nih.gov These studies generate contour maps that indicate where steric bulk or specific electrostatic features are favorable or unfavorable for activity, providing a clear roadmap for designing more potent inhibitors. nih.gov A common five-point pharmacophore hypothesis was generated for these inhibitors, which can be used to guide the design of new lead molecules. nih.gov
Density Functional Theory (DFT) and Ab Initio Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. It is widely used to calculate a variety of molecular properties, including optimized geometries, reaction energies, and spectroscopic parameters. A key application of DFT in medicinal chemistry is the calculation of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is an important indicator of a molecule's chemical reactivity and kinetic stability.
Studies on novel indazole derivatives have utilized DFT calculations at levels like B3LYP/6-311+ to analyze their physicochemical properties. nih.gov These calculations provide insights into the distribution of electron density (electrostatic potential) and the energy gap between the HOMO and LUMO orbitals. nih.gov A larger energy gap generally corresponds to higher stability and lower chemical reactivity. For a series of synthesized 3-carboxamide indazoles, DFT was used to identify the compounds with the largest energy gaps, correlating these electronic properties with their structural features. nih.govresearchgate.net
For this compound, DFT calculations could predict its reactivity, dipole moment, and sites susceptible to metabolic attack, providing fundamental data to complement experimental studies.
Table 2: Example DFT Calculated Values for Indazole Derivatives
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
|---|---|---|---|
| Indazole Derivative 8a | Data not specified | Data not specified | Largest energy gap among evaluated compounds. nih.gov |
| Indazole Derivative 8c | Data not specified | Data not specified | Largest energy gap among evaluated compounds. nih.gov |
| Indazole Derivative 8s | Data not specified | Data not specified | Largest energy gap among evaluated compounds. nih.gov |
Cheminformatics and Virtual Screening Applications for Novel Lead Identification
Cheminformatics involves the use of computational methods to analyze large datasets of chemical information. A major application is virtual screening, where computational techniques are used to search vast libraries of small molecules to identify those structures that are most likely to bind to a drug target. This approach significantly narrows down the number of compounds that need to be synthesized and tested experimentally, saving time and resources.
Virtual screening can be ligand-based (using a known active molecule as a template) or structure-based (using the 3D structure of the target protein). In research related to the structural class of this compound, virtual screening has been used to discover novel inhibitors. For example, a virtual screening using a comparative model of human 5-lipoxygenase (5-LOX) successfully identified novel compounds capable of simultaneously inhibiting both mPGES-1 and 5-LOX. researchgate.net This discovery of dual inhibitors highlights the power of virtual screening to identify compounds with novel pharmacological profiles, starting from scaffolds related to benzo-annulated heterocycles. researchgate.net
Analytical and Spectroscopic Characterization Techniques for Benzo G Indazole Compounds
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by mapping the carbon and hydrogen frameworks. For Ethyl 1H-benzo[g]indazole-3-carboxylate, both ¹H and ¹³C NMR provide critical data for unambiguous structural assignment. wiley-vch.de
¹H NMR Spectroscopy: The proton NMR spectrum reveals the number of different types of protons and their neighboring environments. The spectrum of this compound shows characteristic signals for the aromatic protons of the benzo[g]indazole core, as well as the ethyl ester group. wiley-vch.de Key resonances include a downfield doublet corresponding to the proton at position 9, and a series of multiplets for the other five aromatic protons. The ethyl group is identified by a quartet for the methylene (B1212753) (-CH₂) protons and a triplet for the methyl (-CH₃) protons, with their coupling pattern confirming their adjacency. wiley-vch.de
¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the different carbon environments within the molecule. The spectrum for this compound displays distinct signals for the carbonyl carbon of the ester, the aromatic carbons of the fused ring system, and the two carbons of the ethyl group. wiley-vch.de
Detailed NMR data for this compound are presented below. wiley-vch.de
wiley-vch.de| Spectrum | Chemical Shift (δ) ppm | Multiplicity & Coupling Constant (J) Hz | Assignment |
|---|---|---|---|
| ¹H NMR (300MHz) | 9.51 | d, J = 8.4 | Ar-H |
| 7.90 | d, J = 7.8 | Ar-H | |
| 7.78 - 7.53 | m | Ar-H (4H) | |
| 4.58 | q, J = 7.2 | -OCH₂CH₃ | |
| 1.48 | t, J = 7.2 | -OCH₂CH₃ | |
| ¹³C NMR (150 MHz) | 162.63 | - | C=O |
| 141.66, 136.32, 131.04, 130.39, 128.78, 127.62, 126.95, 126.78, 125.88, 118.11, 111.60 | - | Aromatic & Indazole Carbons | |
| 61.68 | - | -OCH₂CH₃ | |
| 14.36 | - | -OCH₂CH₃ |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is an essential analytical tool used to determine the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the molecular formula. wiley-vch.de For this compound, HRMS analysis (via ESI) confirms its elemental composition, C₁₄H₁₂N₂O₂. wiley-vch.de The experimentally determined mass-to-charge ratio (m/z) for the sodiated molecule [M+Na]⁺ was found to be 263.0790, which is in excellent agreement with the calculated value of 263.0791. wiley-vch.de
While detailed fragmentation studies for this specific molecule are not widely published, Electron Ionization (EI) MS would be expected to show characteristic fragmentation patterns. These would likely include the loss of the ethoxy group (-OCH₂CH₃), the loss of an ethyl radical (-CH₂CH₃), and cleavage of the entire ester group (-COOEt), providing further structural confirmation. researchgate.net
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification
Vibrational and electronic spectroscopy techniques like IR and UV-Vis are used to identify functional groups and conjugated systems. nih.gov
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. Specific functional groups absorb at characteristic frequencies. The IR spectrum of this compound displays key absorption bands that confirm its structure. wiley-vch.de
wiley-vch.de| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3149 | N-H Stretch | Indazole N-H |
| 2929 | C-H Stretch | Aromatic/Aliphatic C-H |
| 1721 | C=O Stretch | Ester Carbonyl |
| 1541 | C=C Stretch | Aromatic Ring |
| 1433 | C-H Bend | -CH₂-/-CH₃ |
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For compounds like this compound, the extended π-conjugated system of the fused aromatic rings is expected to produce characteristic absorption bands in the UV-Vis region. Studies on the parent indazole-3-carboxylic acid have utilized UV spectroscopy to investigate photo-induced transformations, highlighting the technique's utility in studying the electronic properties of the indazole core. researchgate.net
X-ray Diffraction Crystallography for Solid-State Structure Determination
X-ray diffraction crystallography is the most powerful method for determining the exact three-dimensional structure of a crystalline solid. This technique can precisely measure bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, in the solid state. nih.gov
While the specific crystal structure of this compound has not been reported in the reviewed literature, analysis of related indazole structures provides insight into the expected molecular arrangement. nih.gov For example, the crystal structure of indazol-2-yl-acetic acid revealed a supramolecular architecture held together by intermolecular hydrogen bonds between the carboxylic acid proton and a nitrogen atom of an adjacent indazole ring. nih.gov A similar analysis of the title compound would definitively confirm the planarity of the benzo[g]indazole ring system and detail the packing of the molecules in the crystal lattice.
Chromatographic Methods (e.g., HPLC, GC-MS, Column Chromatography, TLC) for Purity Assessment and Separation
Chromatographic techniques are indispensable for the separation, purification, and purity assessment of synthesized compounds.
Column Chromatography and Thin-Layer Chromatography (TLC): These methods are fundamental for the purification and analysis of this compound. wiley-vch.denih.gov In its synthesis, the crude product is typically purified using silica (B1680970) gel column chromatography with an appropriate eluent system, such as a hexane/ethyl acetate (B1210297) mixture. wiley-vch.de TLC is used concurrently to monitor the progress of the reaction and to check the purity of the fractions obtained from column chromatography. wiley-vch.denih.gov
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS): For more rigorous purity analysis and quantification, HPLC and GC-MS are employed. HPLC is a versatile technique for separating components of a mixture with high resolution. LC coupled with mass spectrometry (LC-MS) is particularly powerful for identifying and quantifying indazole derivatives in complex matrices. researchgate.net GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, making it suitable for the analysis of volatile and thermally stable compounds. nih.gov
Future Prospects and Emerging Frontiers in Ethyl 1h Benzo G Indazole 3 Carboxylate Research
Development of Novel Synthetic Methodologies for Enhanced Diversity
The therapeutic potential of benzo[g]indazole derivatives is intrinsically linked to the chemical diversity that can be achieved through innovative synthetic strategies. While established methods exist, future research is focused on developing more efficient, versatile, and environmentally friendly protocols to generate a wide array of analogues of Ethyl 1H-benzo[g]indazole-3-carboxylate. The limited natural availability and inherent tautomeric instability of indazoles necessitate the development of novel synthetic routes. researchgate.net
Recent advancements in synthetic organic chemistry offer promising avenues. For instance, highly efficient one-pot syntheses of benzo[g]indazole derivatives have been developed using cascade reactions, such as a Suzuki-Miyaura coupling followed by an aldol (B89426) condensation. researchgate.net These methods demonstrate broad tolerance for various substituents, offering a straightforward and effective way to create libraries of biologically significant heterocyclic compounds. researchgate.net Other emerging techniques include:
Transition-metal-catalyzed cascade reactions: These have been successfully used to prepare various benzo[g]indazole derivatives. researchgate.net
Tandem strategies: The reaction of o-alkynylarene chalcones with hydrazines in the presence of iodine represents an effective method for constructing the 1H-benzo[g]indazole core. researchgate.net
Vilsmeier-Haack reaction: This reaction, applied to various tetralone phenylhydrazones under thermal and microwave irradiation, provides a selective and simple route to 4,5-dihydro-2H-benzo[g]indazoles. researchgate.net
These advanced methodologies allow for precise modifications to the core structure of this compound. By altering substituents on the aromatic rings or the ester group, chemists can fine-tune the compound's physicochemical properties, potentially enhancing its efficacy, selectivity, and pharmacokinetic profile. The ability to rapidly generate a diverse library of derivatives is crucial for exploring structure-activity relationships (SAR) and identifying optimized lead compounds.
| Synthetic Strategy | Key Features | Potential Application for Diversity |
| One-Pot Suzuki-Miyaura/Aldol Cascade | High efficiency, broad substituent tolerance, one-pot procedure. researchgate.net | Introduction of diverse aryl or heteroaryl groups on the benzo[g]indazole core. |
| Tandem Cyclization of o-Alkynylarene Chalcones | Utilizes readily available starting materials, iodine-mediated. researchgate.net | Creation of substituted benzo[g]indazoles with varied patterns on the fused rings. |
| Vilsmeier-Haack Reaction | Selective for dihydro-benzo[g]indazoles, uses microwave irradiation for efficiency. researchgate.net | Generation of partially saturated analogues to explore different conformational spaces. |
Identification of Underexplored Biological Targets and Therapeutic Areas
The indazole scaffold is a well-established pharmacophore present in numerous clinically approved drugs with applications in oncology and anti-inflammatory therapies. researchgate.net However, the full therapeutic potential of this compound remains largely untapped. Future research should focus on identifying and validating novel biological targets for this specific compound and its derivatives.
One of the most promising areas is in the treatment of inflammatory diseases. Research on the closely related benzo[g]indol-3-carboxylates has shown potent and selective inhibition of microsomal prostaglandin (B15479496) E(2) synthase-1 (mPGES-1). nih.gov The inhibition of mPGES-1 is a highly sought-after therapeutic strategy as it specifically blocks the production of pro-inflammatory prostaglandin E(2) without the side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov Furthermore, these related compounds also inhibit 5-lipoxygenase, another key enzyme in inflammatory pathways. nih.gov Given the structural similarity, this compound is a prime candidate for investigation as a dual inhibitor of mPGES-1 and 5-lipoxygenase, potentially offering a powerful anti-inflammatory profile. nih.gov
Beyond inflammation, the broader class of indazole derivatives has shown activity in several other therapeutic areas, suggesting underexplored opportunities for benzo[g]indazoles:
Oncology: Various indazole derivatives act as inhibitors of protein kinases, which are crucial targets in cancer therapy. researchgate.netresearchgate.net Investigating the effect of this compound on specific kinases involved in tumor growth and proliferation is a logical next step.
Neurological Disorders: The compound serves as an intermediate in the synthesis of pharmaceuticals targeting neurological conditions. chemimpex.com Its core structure is related to compounds that act as agonists of nicotinic α-7 receptors, which are targets for treating Alzheimer's disease and schizophrenia. google.com
Cannabinoid Receptors: The simpler, non-benzo-fused Ethyl 1H-indazole-3-carboxylate has been identified as a synthetic cannabinoid, binding to cannabinoid receptors in the brain. biosynth.com Exploring the interaction of the benzo[g] analogue with these receptors could reveal novel psychoactive or therapeutic properties.
| Potential Therapeutic Area | Known Biological Targets for Related Scaffolds | Rationale for Exploration |
| Inflammation | Microsomal Prostaglandin E(2) Synthase-1 (mPGES-1), 5-Lipoxygenase (5-LOX). nih.gov | Structural similarity to potent benzo[g]indole inhibitors suggests high potential for anti-inflammatory activity. nih.gov |
| Oncology | Protein Kinases (e.g., ALK, ROS1). researchgate.netnih.gov | The indazole core is a known "privileged scaffold" in kinase inhibitor design. researchgate.net |
| Neurological Disorders | Nicotinic α-7 Receptor. google.com | Indazole-3-carboxamides are key structures for α-7 receptor agonists. google.com |
| Pain/Modulation | Cannabinoid Receptors. biosynth.com | The core indazole-3-carboxylate structure is found in synthetic cannabinoids. biosynth.com |
Integration of Artificial Intelligence and Machine Learning for Accelerated Discovery
The traditional drug discovery process is notoriously time-consuming and expensive. frontiersin.org The integration of artificial intelligence (AI) and machine learning (ML) offers a transformative approach to accelerate the research and development of compounds like this compound. nih.govjsr.org
AI and ML algorithms can analyze vast datasets of chemical structures and biological activities to identify promising drug candidates far more efficiently than traditional methods. nih.gov For the benzo[g]indazole scaffold, these computational tools can be applied in several key areas:
Predictive Modeling: Machine learning models, such as graph neural networks, can be trained on existing data from known indazole derivatives to predict the biological activity, toxicity, and pharmacokinetic properties (ADMET - absorption, distribution, metabolism, excretion, and toxicity) of novel, yet-to-be-synthesized analogues. frontiersin.orgastrazeneca.com This allows researchers to prioritize the synthesis of compounds with the highest probability of success.
De Novo Drug Design: Generative AI models can design entirely new benzo[g]indazole derivatives that are optimized for specific biological targets. ijettjournal.org These models can explore the vast chemical space around the core scaffold to propose structures with enhanced potency and drug-like properties. nih.gov
Target Identification: AI can analyze complex biological data from genomics, proteomics, and transcriptomics to identify and validate new biological targets for which benzo[g]indazole derivatives may be effective. nih.gov
Challenges and Opportunities in Translating Benzo[g]indazole Research to Pre-clinical Development
Translating a promising compound from the laboratory bench to clinical trials is a critical and challenging phase known as preclinical development. nih.gov For this compound and its derivatives, this process involves rigorous evaluation of safety and efficacy before human testing can be considered. medium.com The high failure rate of drug candidates in this phase underscores the importance of a robust translational strategy. texilajournal.comnih.gov
Challenges:
Predictive Animal Models: A major hurdle is selecting animal models that accurately represent human physiology and the specific disease being targeted. medium.compharmafeatures.com An inappropriate model can lead to misleading efficacy or toxicity data, causing a promising drug to fail in human trials. nih.govresearchgate.net
Toxicity and Safety: Thorough toxicological studies are required to identify potential adverse effects. biobostonconsulting.com Unforeseen toxicity is a primary reason for the termination of drug development programs. medium.com
Pharmacokinetics: Understanding how the compound is absorbed, distributed, metabolized, and excreted (ADME) is crucial. Poor bioavailability or rapid metabolism can render an otherwise potent compound ineffective in vivo. frontiersin.org
Regulatory Compliance: All preclinical studies must adhere to stringent Good Laboratory Practice (GLP) guidelines set by regulatory authorities like the FDA to ensure data quality and integrity. nih.gov
Opportunities:
Advanced In Vitro Models: The use of humanized animal models, organ-on-a-chip technologies, and 3D cell cultures can improve the predictive validity of preclinical studies and reduce reliance on traditional animal models. medium.com
Biomarker Identification: Identifying specific biomarkers can help monitor the drug's effect and patient response in both preclinical models and subsequent clinical trials, bridging the translational gap. pharmafeatures.com
Computational Tools: As mentioned, in silico tools and AI can predict potential toxicity and pharmacokinetic issues early in development, allowing for compound optimization before expensive and time-consuming in vivo studies are initiated. biobostonconsulting.com
The journey of this compound from a chemical entity to a potential therapeutic agent is filled with both challenges and significant opportunities. By leveraging novel synthetic methods to enhance diversity, exploring new biological targets, integrating AI to accelerate discovery, and navigating the complexities of preclinical development, the scientific community can unlock the full potential of this promising molecular scaffold.
Q & A
Basic Research Questions
Q. How can Ethyl 1H-benzo[g]indazole-3-carboxylate be synthesized and characterized for structural validation?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution at the N1 nitrogen of ethyl indazole-3-carboxylate using alkyl halides (e.g., 1-bromo-5-fluoropentane) under alkaline conditions. Post-synthesis, characterization involves 1H/13C-NMR (including COSY and HSQC for connectivity), HPLC-DAD for purity assessment, and LC-HRMS to confirm molecular weight and fragmentation patterns. These methods ensure unambiguous structural assignment and detect side products .
Q. What analytical techniques are critical for assessing the purity of this compound?
- Methodological Answer : Reversed-phase HPLC-DAD with a C8 column (water/acetonitrile gradient) is standard for purity analysis. For trace impurities, HRMS with electrospray ionization (ESI+) provides high-resolution mass data (e.g., Δ < 2 ppm deviation from theoretical mass). Solvent systems like TFA in mobile phases enhance peak resolution .
Q. How is enzymatic transesterification evaluated for derivatives of this compound?
- Methodological Answer : Incubate the ester with pooled human liver microsomes (HLMs) and an NADPH regenerating system. Monitor hydrolysis using LC-HRMS to detect carboxylate metabolites. Control experiments with bis-p-nitrophenylphosphate (BNPP) inhibit esterases, confirming enzyme-mediated vs. non-enzymatic hydrolysis .
Advanced Research Questions
Q. How can contradictory data in synthetic yields of fluorinated analogs be resolved?
- Methodological Answer : Fluorinated analogs (e.g., using 1-bromo-5-fluoropentane) may show lower yields due to steric hindrance or leaving group instability. Optimize reaction conditions by testing polar aprotic solvents (e.g., THF vs. DMF), varying base strength (tBuOK vs. KOH), and adjusting reaction temperatures. Cross-validate results using kinetic studies and DFT calculations to identify rate-limiting steps .
Q. What strategies are effective for resolving crystallographic ambiguities in benzazole derivatives?
- Methodological Answer : Use SHELXL for small-molecule refinement against high-resolution X-ray data. For twinned crystals, employ the TwinRotMat option in SHELXL to model twin domains. Validate hydrogen bonding and π-π stacking interactions using Mercury software. Cross-check with NMR-derived torsion angles to resolve disordered regions .
Q. How can structure-activity relationships (SAR) be systematically explored for indazole-based analogs?
- Methodological Answer : Synthesize derivatives via regioselective alkylation (N1 vs. N2 substitution) and evaluate biological activity (e.g., enzyme inhibition). Use 3D-QSAR models to correlate substituent electronic parameters (Hammett σ) or steric bulk (Taft Es) with activity. For example, fluorination at the pentyl chain (as in 1-bromo-5-fluoropentane derivatives) enhances metabolic stability .
Q. What protocols mitigate decomposition during LC-HRMS analysis of labile esters?
- Methodological Answer : Use cold autosampler trays (4°C) and shorten injection-to-analysis times. Acidify mobile phases with 0.1% formic acid to stabilize protonated ions. For in-source fragmentation, reduce capillary voltage and employ MS/MS with collision energies tuned to preserve the molecular ion .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
